9-ethyl-2-nitro-9H-fluorene
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Overview
Description
9-ethyl-2-nitro-9H-fluorene: is an organic compound with the molecular formula C15H13NO2 and a molecular weight of 239.276 g/mol It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains both an ethyl group and a nitro group attached to the fluorene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-ethyl-2-nitro-9H-fluorene typically involves the nitration of 9-ethylfluorene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve high yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-ethyl-2-nitro-9H-fluorene can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding nitrofluorenone derivatives.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with a catalyst, tin(II) chloride, iron powder with hydrochloric acid.
Substitution: Electrophiles such as halogens, sulfonic acids, or alkylating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Nitrofluorenone derivatives.
Reduction: Amino derivatives of fluorene.
Substitution: Various substituted fluorenes depending on the electrophile used.
Scientific Research Applications
Chemistry: 9-ethyl-2-nitro-9H-fluorene is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: These compounds may exhibit antimicrobial, anticancer, or anti-inflammatory properties .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in materials science .
Mechanism of Action
The mechanism of action of 9-ethyl-2-nitro-9H-fluorene depends on its specific application. In chemical reactions, the nitro group can act as an electron-withdrawing group, influencing the reactivity of the fluorene core. In biological systems, the compound may interact with cellular targets through its nitro and ethyl groups, potentially affecting enzyme activity or cellular signaling pathways .
Comparison with Similar Compounds
2-nitrofluorene: Similar structure but lacks the ethyl group.
9-ethylfluorene: Lacks the nitro group.
9-nitrofluorene: Lacks the ethyl group.
Uniqueness: 9-ethyl-2-nitro-9H-fluorene is unique due to the presence of both the ethyl and nitro groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C15H13NO2 |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
9-ethyl-2-nitro-9H-fluorene |
InChI |
InChI=1S/C15H13NO2/c1-2-11-12-5-3-4-6-13(12)14-8-7-10(16(17)18)9-15(11)14/h3-9,11H,2H2,1H3 |
InChI Key |
LITYKTYFNCYGTC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2=CC=CC=C2C3=C1C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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